
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N'-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a complex structure with multiple functional groups, including hydroxymethyl, propenyl, and pentenyl groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Hydroxymethyl Group: This can be achieved through the hydroxylation of an appropriate precursor.
Introduction of the Propenyl and Pentenyl Groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimization for yield and purity. Common industrial techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The propenyl and pentenyl groups can be reduced to form saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Various substituted ureas depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industry, this compound could be used in the production of polymers, resins, and other materials due to its reactive functional groups.
作用機序
The mechanism of action of urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access. The hydroxymethyl and propenyl groups could play a role in binding to the enzyme’s active site.
類似化合物との比較
Similar Compounds
Urea, N-(2-hydroxyethyl)-N’-methyl-: Similar structure but with a hydroxyethyl group instead of hydroxymethyl and propenyl groups.
Urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The unique combination of hydroxymethyl, propenyl, and pentenyl groups in urea, N-(2-(hydroxymethyl)-2-(2-propenyl)-4-pentenyl)-N’-methyl- gives it distinct chemical properties and reactivity compared to other urea derivatives. This makes it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
78959-59-8 |
|---|---|
分子式 |
C11H20N2O2 |
分子量 |
212.29 g/mol |
IUPAC名 |
1-[2-(hydroxymethyl)-2-prop-2-enylpent-4-enyl]-3-methylurea |
InChI |
InChI=1S/C11H20N2O2/c1-4-6-11(9-14,7-5-2)8-13-10(15)12-3/h4-5,14H,1-2,6-9H2,3H3,(H2,12,13,15) |
InChIキー |
SPTPQSWWSXDOKC-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NCC(CC=C)(CC=C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


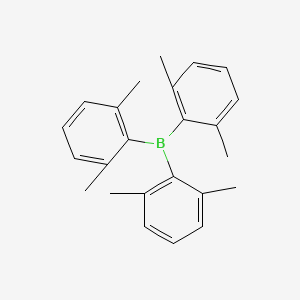
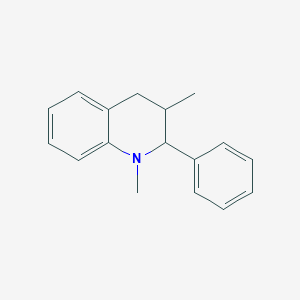
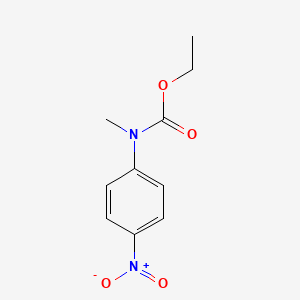


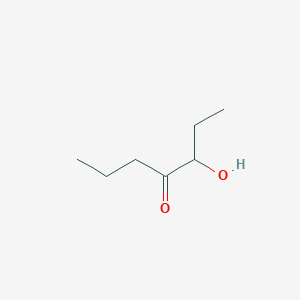

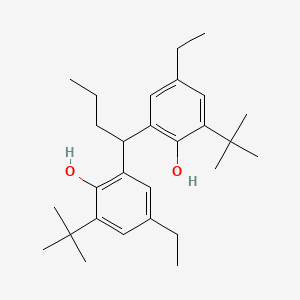
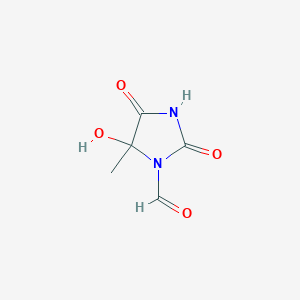
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
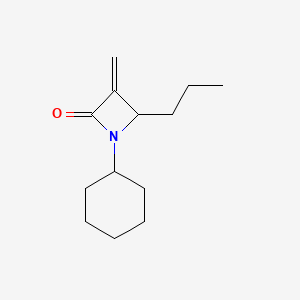
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
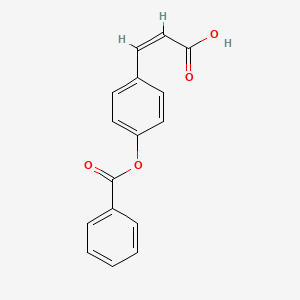
![1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14437357.png)
